molecular formula C24H23FN6O3 B2588611 N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 1115959-96-0

N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B2588611
CAS RN: 1115959-96-0
M. Wt: 462.485
InChI Key: WPAKTXJEKGTFPO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl group, a phenyl group, a pyrazol group, a triazol group, and a thioacetamide group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrazol and triazol groups might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, while the pyrazol and triazol groups might contribute to its polarity .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with similar structural features, such as thiazole and triazole derivatives, have been synthesized and structurally characterized. These processes often involve complex reactions that yield compounds with potential applications in various scientific fields. For instance, the synthesis and structural characterization of isostructural thiazoles offer insights into their molecular conformation and potential for further functionalization (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Evaluation as Anticancer Agents

Several synthesized compounds, including thiazole and triazole derivatives, have been evaluated for their anticancer activities. These studies typically involve assessing the compounds' cytotoxic effects against various cancer cell lines. For example, new thiazole derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antioxidant Activity

The antioxidant activity of certain compounds, including those with pyrazole-acetamide derivatives, has been investigated, showing significant potential to counteract oxidative stress. This property is crucial for applications in pharmaceuticals and nutraceuticals, where antioxidants play a vital role in preventing oxidative damage related to various diseases (Chkirate et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Compounds containing pyrazole nuclei have been synthesized and screened for their antimicrobial activities against a range of bacteria and fungi. Some of these compounds have exhibited potent antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Additionally, certain derivatives have shown anti-inflammatory activities, further broadening their potential therapeutic applications (B'Bhatt & Sharma, 2017).

Future Directions

The study and application of such a compound could have potential in various fields, such as medicinal chemistry, due to the presence of multiple functional groups that are common in biologically active compounds .

properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3/c1-17-2-8-20(9-3-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)19-6-4-18(25)5-7-19/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAKTXJEKGTFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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